molecular formula C21H20N4O2 B12597827 N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide CAS No. 606104-84-1

N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide

Cat. No.: B12597827
CAS No.: 606104-84-1
M. Wt: 360.4 g/mol
InChI Key: MJDHUFZOTZVBKJ-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide is a synthetic small molecule research compound designed for scientific investigation. This chemical features a quinoline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule incorporates a 3-cyano-8-methylquinoline moiety linked via an ethylamino bridge to a 3-methoxybenzamide group. The 3-methoxybenzamide component is a significant pharmacophore, known in other contexts to function as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1), an enzyme involved in DNA repair and cellular stress response . This structural combination suggests potential research applications for this compound in areas such as enzyme modulation, receptor binding studies, and cellular pathway analysis. Quinoline derivatives similar to this compound are currently being investigated in pharmaceutical research for their potential as modulators of various biological targets, including G-protein coupled receptors, and for potential therapeutic applications in areas such as dermatology, oncology, and immunology . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

606104-84-1

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide

InChI

InChI=1S/C21H20N4O2/c1-14-5-3-6-15-11-17(13-22)20(25-19(14)15)23-9-10-24-21(26)16-7-4-8-18(12-16)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

MJDHUFZOTZVBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC=C3)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 3-cyano-8-methylquinoline with an appropriate amine to form the intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzamide part of the molecule may inhibit certain enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Corrector-Potentiator Hybrids vs. Single-Action Agents

CoPo-22 belongs to a novel class of dual-acting cyanoquinolines. In contrast:

  • Corr-4a (N-(2-((5-chloro-2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)benzamide): A monofunctional corrector that stabilizes ΔF508-CFTR folding but lacks potentiator activity .

Key Structural Differences: CoPo-22’s 3-cyanoquinoline scaffold and ethylamino-benzamide linker enable dual functionality, whereas Corr-4a and VRT-325 rely on bithiazole or quinazoline cores for corrector activity alone.

Compound Core Structure Target Activity Clinical Relevance
CoPo-22 3-Cyanoquinoline Corrector + Potentiator Preclinical (dual-action advantage)
Corr-4a Bithiazole Corrector only Research tool
VX-770 Dihydroquinoline Potentiator only FDA-approved (monotherapy)

Dopamine D4 Receptor Ligands with Shared Benzamide Motifs

CoPo-22 shares structural homology with dopamine D4 receptor ligands, though its pharmacological targets differ:

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity D4 ligand (Ki < 1 nM) with a piperazine-ethyl spacer instead of CoPo-22’s quinolinyl-aminoethyl group. Substitution at the piperazine ring (e.g., 4-chlorophenyl) optimizes D4 selectivity over other dopamine receptors .
  • Carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A radiolabeled analogue developed for positron emission tomography (PET) imaging of D4 receptors, demonstrating the versatility of the 3-methoxybenzamide scaffold in neuropharmacology .

Activity Contrast : While CoPo-22 targets CFTR, these analogues leverage the 3-methoxybenzamide group for CNS receptor binding, underscoring the scaffold’s adaptability to diverse targets via spacer and heterocyclic modifications.

Antiproliferative and Kinase-Targeting Analogues

  • N-{2-[(2-Chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: Replaces CoPo-22’s quinoline with a thienopyrimidine core, exhibiting antiproliferative activity against cancer cell lines (e.g., IC50 = 2.1 µM in MCF-7) via kinase inhibition .
  • 4-[[(7R)-8-Cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide: A bromodomain inhibitor (IC50 = 392 nM) with a pteridine substituent, highlighting the role of extended aromatic systems in epigenetic target engagement .

Structural-Activity Relationship (SAR) Insights :

  • The 3-methoxybenzamide group consistently serves as a terminal pharmacophore for hydrogen bonding.
  • Middle spacers (e.g., ethylamino vs. piperazine-ethyl) and heterocyclic head groups dictate target specificity.

Biological Activity

N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 303.36 g/mol

Biological Activity Overview

This compound has shown various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes.
  • Inhibition of Cell Division : Similar compounds, such as 3-Methoxybenzamide (3-MBA), have been shown to inhibit cell division in Bacillus subtilis, suggesting a potential mechanism for this compound as well .
  • ADP-Ribosylation : The compound may interfere with ADP-ribosylation processes, impacting protein function and cellular signaling pathways .

Antitumor Activity

A study evaluated the antitumor effects of related benzamide derivatives on various cancer cell lines. The results indicated that modifications in the benzamide structure significantly influenced their potency against cancer cells, highlighting the importance of chemical structure in biological activity.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF712.0
This compoundA5498.5

Antimicrobial Studies

In vitro studies have shown that this compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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